N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a morpholine moiety, and a benzodioxine structure, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.
Attachment of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, often using a suitable alkyl halide.
Construction of the Benzodioxine Structure: This involves the formation of the dioxine ring through a series of condensation reactions.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate products and converting the compound into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: The compound’s biological activity is of interest, particularly its interactions with enzymes and receptors.
Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate for various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
- **N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(piperidin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- **N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(pyrrolidin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Uniqueness
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is unique due to the presence of the morpholine moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S.ClH/c24-16-6-7-17-21(14-16)32-23(25-17)27(9-3-8-26-10-12-29-13-11-26)22(28)20-15-30-18-4-1-2-5-19(18)31-20;/h1-2,4-7,14,20H,3,8-13,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPMTNBTICFLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4COC5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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